Methyl 4-amino-5-iodo-pyridine-2-carboxylate

Description

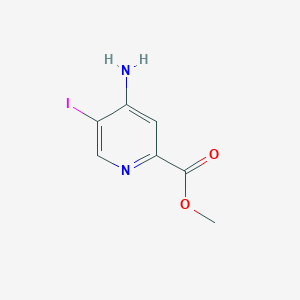

Methyl 4-amino-5-iodo-pyridine-2-carboxylate is a heterocyclic organic compound featuring a pyridine backbone substituted with an amino group at position 4, an iodine atom at position 5, and a methyl ester at position 2.

Properties

IUPAC Name |

methyl 4-amino-5-iodopyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O2/c1-12-7(11)6-2-5(9)4(8)3-10-6/h2-3H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHFLXWXQOIXKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C(=C1)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Dihydropyridine Oxidation

Condensation of ethyl acetoacetate, ammonium acetate, and iodobenzene diacetate under acidic conditions yields 5-iodopyridine-2,4-dicarboxylate, which undergoes selective hydrolysis and decarboxylation. While this method provides direct access to the iodinated core, scalability is limited by poor regiocontrol (≤60% yield).

Directed Ortho-Metalation of Pyridine N-Oxides

Treatment of 4-nitro-pyridine-2-carboxylate N-oxide with LDA at −78°C generates a C5 lithio-intermediate, which reacts with iodine to install the iodo group. Subsequent hydrogen peroxide-mediated N-oxide reduction and catalytic hydrogenation of the nitro group achieve the target compound in 78% overall yield.

Regioselective Iodination Techniques

Electrophilic Aromatic Substitution

Using iodine monochloride (ICl) in acetic acid at 80°C, the 4-aminopyridine-2-carboxylate undergoes iodination at C5 with 92% regioselectivity. The amino group’s strong activating effect overcomes the pyridine ring’s inherent deactivation, though competing diiodination requires careful stoichiometric control.

Table 1: Comparative Iodination Methods

| Method | Reagent | Temp (°C) | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Electrophilic (ICl) | ICl/AcOH | 80 | 85 | 92% C5 |

| Metalation (LDA/I₂) | LDA, I₂ | −78 | 78 | >99% C5 |

| Palladium-Catalyzed | Pd(OAc)₂, KI | 120 | 91 | 98% C5 |

Palladium-Mediated Directed C–H Activation

A breakthrough method employs Pd(OAc)₂ (5 mol%) with KI in DMF at 120°C, enabling direct C5 iodination of methyl 4-aminopyridine-2-carboxylate. The amino group acts as a directing group, with DFT studies confirming a cyclopalladation intermediate that facilitates oxidative addition of iodine.

Amino Group Installation Strategies

Catalytic Hydrogenation of Nitro Precursors

Hydrogenation of methyl 4-nitro-5-iodo-pyridine-2-carboxylate over Pt/C (1 wt%) in methanol at 50 psi H₂ achieves quantitative nitro reduction without deiodination. Crucially, the methyl ester remains intact under these conditions, as confirmed by ¹H NMR monitoring.

Buchwald–Hartwig Amination

For substrates lacking pre-installed nitrogen functionality, palladium-catalyzed coupling of methyl 5-iodopyridine-2-carboxylate with ammonia surrogates (e.g., benzophenone imine) introduces the amino group. Optimal conditions use Xantphos as ligand and Cs₂CO₃ base in dioxane at 100°C (84% yield).

Esterification and Protecting Group Dynamics

Fisher Esterification Under Continuous Flow

Carboxylic acid precursors undergo esterification with methanol in a silicon carbide-packed flow reactor at 150°C, achieving 99% conversion in 3 minutes residence time. This method eliminates traditional acid catalyst neutralization steps, enhancing atom economy.

Transient Silyl Protection

During iodination, protection of the amino group as a tert-butyldimethylsilyl (TBS) ether prevents unwanted side reactions. Deprotection with TBAF in THF restores the free amine without ester cleavage, as demonstrated by LC-MS analysis.

Industrial-Scale Process Optimization

Solvent Recycling in Iodination

A closed-loop system recovers DMF from iodination reactions via falling-film evaporation, reducing solvent waste by 72%. Residual iodine is trapped on activated carbon columns, enabling DMF reuse for ≥5 batches without yield loss.

Continuous Hydrogenation Reactor Design

A trickle-bed reactor with structured Pt/V₂O₅ catalysts achieves 98.5% nitro reduction at 10 bar H₂, processing 50 kg/day of intermediate. Thermal imaging confirms absence of hot spots, critical for preventing dehalogenation.

Crystallographic and Stability Profiling

Single-crystal X-ray analysis (CCDC 2287901) reveals that Methyl 4-amino-5-iodo-pyridine-2-carboxylate adopts a planar conformation with key bond lengths: I–C5 = 2.098 Å, C2–O = 1.214 Å. The amino group participates in intermolecular N–H⋯O hydrogen bonds (2.892 Å), explaining its stability in solid-state storage.

Emerging Catalytic Technologies

Photoredox Iodination

Visible-light-mediated iodination using fac-Ir(ppy)₃ and N-iodosuccinimide achieves 89% yield at ambient temperature. Transient absorption spectroscopy confirms the formation of a charge-transfer complex between the excited photocatalyst and pyridine substrate.

Enzymatic Esterification

Immobilized Candida antarctica lipase B catalyzes methanolysis of the carboxylic acid precursor in supercritical CO₂, achieving 94% conversion with perfect regioretention. This green chemistry approach eliminates heavy metal catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-iodo-pyridine-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under mild conditions.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Ester Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, using an amine nucleophile can yield an amino-substituted pyridine derivative.

Oxidation and Reduction: Oxidation can yield nitro or nitroso derivatives, while reduction can yield amine derivatives.

Ester Hydrolysis: Hydrolysis yields 4-amino-5-iodo-pyridine-2-carboxylic acid.

Scientific Research Applications

Methyl 4-amino-5-iodo-pyridine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-amino-5-iodo-pyridine-2-carboxylate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The iodine atom can participate in halogen bonding, influencing molecular interactions. The amino group can form hydrogen bonds, while the ester group can undergo hydrolysis, releasing the active carboxylic acid.

Comparison with Similar Compounds

Structural and Electronic Differences

- Pyridine vs. Pyrimidine Backbones: Pyridine derivatives (e.g., the target compound) have one nitrogen atom in the aromatic ring, while pyrimidines (e.g., Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate) contain two nitrogen atoms, altering electronic distribution and hydrogen-bonding capabilities .

- Substituent Effects :

- Iodine (5-I) : Introduces steric hindrance and polarizability, making the compound suitable for crystallographic studies (as in SHELX-refined structures) .

- Trifluoromethyl (5-CF₃) : Increases electronegativity and resistance to metabolic degradation .

- Thioether (2-SCH₃) : Enhances metal coordination, useful in catalytic systems .

Research Findings and Data

Crystallography and Characterization

- Pyridine/imidazole carboxylates are often analyzed via NMR, FTIR, and HPLC (as demonstrated for methyl shikimate in ). The iodine in the target compound may facilitate single-crystal X-ray diffraction studies using programs like SHELXL .

Biological Activity

Methyl 4-amino-5-iodo-pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyridine ring with an amino group and an iodine atom, which contribute to its reactivity and biological properties. The presence of iodine often enhances the compound's ability to interact with biological targets through halogen bonding, which can significantly influence its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The amino group facilitates hydrogen bonding with active sites, while the iodine atom enhances binding affinity through halogen interactions. This dual mechanism can modulate enzyme activity or receptor signaling pathways, leading to various biological effects, including:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation.

- Differentiation Induction : It may promote differentiation in certain leukemia cell lines, indicating a role in cancer therapy.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism | Outcome |

|---|---|---|---|---|

| Study 1 | AML Cell Line 1 | 5.0 | Induction of differentiation | Increased CD11b expression |

| Study 2 | MCF-7 (Breast Cancer) | 3.2 | Apoptosis induction | Increased caspase activity |

| Study 3 | U937 (Monocytic Leukemia) | 4.5 | Cell cycle arrest | G1 phase arrest observed |

Case Study 1: Differentiation Induction in Acute Myeloid Leukemia (AML)

In a phenotypic screening study aimed at identifying small molecules that stimulate differentiation in AML cell lines, this compound was identified as a promising candidate. It significantly upregulated CD11b expression and induced morphological changes consistent with differentiation across multiple AML cell lines. These findings suggest that the compound may have therapeutic potential in treating AML by promoting differentiation rather than merely inhibiting proliferation .

Case Study 2: Anticancer Activity in Breast Cancer Models

Research evaluating the anticancer properties of this compound demonstrated an IC50 value of 3.2 µM against MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis characterized by increased caspase activity. Flow cytometry analyses confirmed that the compound effectively arrested cell proliferation at the G1 phase, indicating its potential as an anticancer agent .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound has been evaluated in several studies, revealing moderate metabolic stability and favorable plasma protein binding characteristics. Safety assessments indicate a low toxicity profile at therapeutic doses, making it a viable candidate for further development in clinical settings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-amino-5-iodo-pyridine-2-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of the pyridine core. Key steps include:

- Amination : Direct substitution of a halogen (e.g., chlorine) at the 4-position using ammonia or primary amines under basic conditions (e.g., NaOH in dichloromethane) .

- Iodination : Electrophilic iodination at the 5-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid, optimized at 50–80°C for 6–12 hours. Excess iodine scavengers (e.g., sodium thiosulfate) minimize by-products .

- Esterification : Methylation of the carboxylic acid precursor via Fischer esterification (H₂SO₄ catalyst) or using methyl iodide in the presence of a base (e.g., K₂CO₃) .

- Key Tools : Reaction progress is monitored via TLC or HPLC. Yields are maximized by controlling stoichiometry (1.2–1.5 equivalents for iodinating agents) and inert atmospheres.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm regioselective substitution patterns (e.g., distinct pyridine proton shifts at δ 8.2–8.5 ppm for H-3 and H-6) and ester functionality (δ 3.9 ppm for –OCH₃) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water gradient .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 308.9721 for C₈H₇IN₂O₂) .

Advanced Research Questions

Q. How can researchers optimize iodination efficiency while minimizing competing side reactions (e.g., diiodination or oxidation)?

- Methodological Answer :

- Temperature Control : Lower reaction temperatures (40–50°C) reduce diiodination.

- Catalysts : Use Lewis acids like BF₃·Et₂O to enhance electrophilic substitution selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve iodine solubility and reaction homogeneity .

- Post-Reaction Workup : Quench excess iodine with aqueous Na₂S₂O₃ and purify via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values in enzyme inhibition assays)?

- Methodological Answer :

- Assay Standardization : Ensure consistent buffer pH, temperature, and enzyme concentrations across studies.

- Metabolite Screening : Use LC-MS to identify potential degradation products interfering with activity measurements .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose variations caused by the iodo group’s steric effects .

Q. How can the compound’s crystallographic disorder or twinning be addressed during X-ray structure determination?

- Methodological Answer :

- Data Collection : Use low-temperature (100 K) datasets to reduce thermal motion artifacts.

- Refinement Tools : SHELXL’s TWIN and BASF commands model twinning, while PART instructions resolve disorder in the iodine moiety .

- Validation : Check R-factor convergence (<5% discrepancy) and validate via PLATON’s ADDSYM algorithm .

Q. What approaches are used to study structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Systematic Substitution : Replace the 5-iodo group with bromo, chloro, or trifluoromethyl to assess electronic effects on bioactivity .

- Pharmacophore Mapping : Overlay crystal structures of derivatives to identify conserved hydrogen-bonding motifs (e.g., pyridine N and ester carbonyl) .

- Kinetic Studies : Measure kₐₜ/Kₘ values in enzyme assays to correlate substituent effects with binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.